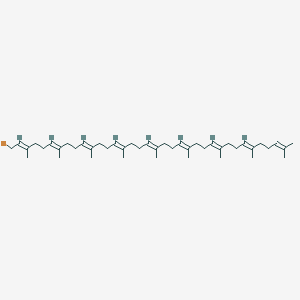

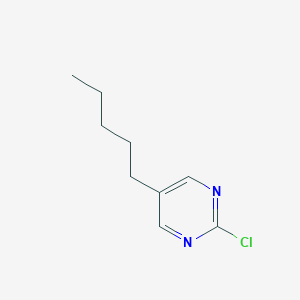

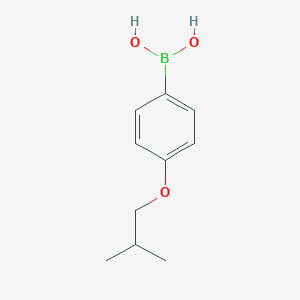

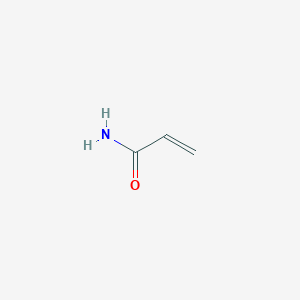

![molecular formula C54H96NO6P B121975 [(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 143062-81-1](/img/structure/B121975.png)

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, commonly known as TMAE-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications.

Mechanism Of Action

TMAE-PC is a cationic lipid that interacts with the negatively charged cell membrane, leading to the formation of liposomes. The liposomes can encapsulate drugs or other therapeutic agents, which can then be delivered to the target cells. TMAE-PC has also been shown to enhance the transfection efficiency of plasmid DNA into cells.

Biochemical And Physiological Effects

TMAE-PC has been shown to have low toxicity and is well-tolerated by cells. It has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been shown to have a positive effect on the immune system, promoting the activation of macrophages and the production of cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using TMAE-PC in lab experiments include its ability to enhance the cellular uptake of drugs and improve their efficacy, its low toxicity, and its positive effect on the immune system. However, TMAE-PC can be difficult to synthesize and may require specialized equipment. Furthermore, the use of TMAE-PC in lab experiments may require additional optimization of the formulation to achieve optimal results.

Future Directions

For the use of TMAE-PC in scientific research include the development of new drug delivery systems, the optimization of liposomal formulations, and the development of new biosensors for the detection of biomolecules. Furthermore, the use of TMAE-PC in combination with other cationic lipids may lead to the development of more effective drug delivery systems. The potential use of TMAE-PC in cancer therapy and gene therapy is also an area of active research.

Synthesis Methods

The synthesis of TMAE-PC involves a multi-step process that includes the reaction of propargyl alcohol with 10-undecynoic acid to form a propargyl ester, followed by the reaction of the propargyl ester with 2-aminoethanol to form the corresponding propargyl ether. The final step involves the reaction of the propargyl ether with TMA-Br to form TMAE-PC.

Scientific Research Applications

TMAE-PC has been extensively studied for its potential applications in drug delivery systems, biosensors, and other biomedical applications. In drug delivery systems, TMAE-PC has been shown to enhance the cellular uptake of drugs and improve their efficacy. TMAE-PC has also been used as a biosensor for the detection of biomolecules due to its unique electrical properties. Furthermore, TMAE-PC has been used in the development of liposomal formulations for the delivery of therapeutic agents.

properties

CAS RN |

143062-81-1 |

|---|---|

Product Name |

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Molecular Formula |

C54H96NO6P |

Molecular Weight |

886.3 g/mol |

IUPAC Name |

[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3/t54-/m0/s1 |

InChI Key |

AFXWCJBJZJSOEP-XSMLMOGHSA-N |

Isomeric SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |

synonyms |

2,3-BTGPC 2,3-O-bis(10,12-tricosadiynyl)glycero-1-phosphocholine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.